REACTION_SMILES
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[CH3:1][CH:2]([CH2:3][AlH:4][CH2:5][CH:6]([CH3:7])[CH3:8])[CH3:9].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[n:10]1[c:11]([CH:16]=[CH:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:12][cH:13][cH:14][cH:15]1>>[n:10]1[c:11]([CH:16]=[CH:17][CH2:18][OH:19])[cH:12][cH:13][cH:14][cH:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCOC(=O)C=Cc1ccccn1
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Name
|
|
Type
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product
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Smiles
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OCC=Cc1ccccn1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([CH2:3][AlH:4][CH2:5][CH:6]([CH3:7])[CH3:8])[CH3:9].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[n:10]1[c:11]([CH:16]=[CH:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:12][cH:13][cH:14][cH:15]1>>[n:10]1[c:11]([CH:16]=[CH:17][CH2:18][OH:19])[cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=Cc1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([CH2:3][AlH:4][CH2:5][CH:6]([CH3:7])[CH3:8])[CH3:9].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[n:10]1[c:11]([CH:16]=[CH:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:12][cH:13][cH:14][cH:15]1>>[n:10]1[c:11]([CH:16]=[CH:17][CH2:18][OH:19])[cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=Cc1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |